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Compound of Interest

Compound Name: Atisine

Cat. No.: B3415921 Get Quote

An In-depth Examination of the Diterpenoid Alkaloid Atisine, a Compound of Growing Interest

in Drug Discovery and Development

Abstract
Atisine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum, Delphinium,

and Spiraea genera, has emerged as a significant subject of research in medicinal chemistry

and pharmacology.[1] This technical guide provides a comprehensive overview of Atisine,

including its chemical identifiers, physicochemical properties, and detailed insights into its

biological activities and underlying molecular mechanisms. The document is intended to serve

as a valuable resource for researchers, scientists, and drug development professionals

engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties
Atisine is a complex diterpenoid alkaloid with a pentacyclic skeleton.[1] Its unique structure

has been the subject of numerous synthetic studies. The following tables summarize the key

chemical identifiers and physicochemical properties of Atisine.

Table 1: Chemical Identifiers for Atisine
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Identifier Value Reference

CAS Number 466-43-3 [2][3][4]

PubChem CID 6426913 [1][2]

InChI

InChI=1S/C22H33NO2/c1-14-

15-4-8-21(18(14)24)9-5-16-

20(2)6-3-7-22(16,17(21)12-

15)19-23(13-20)10-11-25-

19/h15-19,24H,1,3-

13H2,2H3/t15-,16+,17+,18+,19

-,20-,21-,22-/m0/s1

[2]

InChIKey
KWVIBDAKHDJCNY-

PTRUQLRHSA-N
[2][3]

SMILES

C[C@@]12CCC[C@@]3([C@

@H]1CC[C@]45[C@H]3C--

INVALID-LINK--C(=C)

[C@H]5O)[C@H]6N(C2)CCO6

[2]

IUPAC Name

(1S,2R,4S,6R,7S,10R,11R,17

S)-11-methyl-5-methylidene-

16-oxa-13-

azahexacyclo[9.6.3.2⁴,⁷.0¹,¹⁰.0²

,⁷.0¹³,¹⁷]docosan-6-ol

[2]

Synonyms Anthorine [2][4]

Table 2: Physicochemical Properties of Atisine
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Property Value Reference

Molecular Formula C₂₂H₃₃NO₂ [2][3][4]

Molecular Weight 343.5 g/mol [2][3][4]

Appearance Solid [4]

Melting Point 57-60 °C [4]

pKa 12.2 [4]

Biological Activities and Quantitative Data
Atisine and its related atisine-type diterpenoid alkaloids exhibit a broad spectrum of biological

activities, including antitumor, anti-inflammatory, anti-parasitic, antiarrhythmic, and

cholinesterase inhibitory effects.[1] The following tables present a summary of the available

quantitative data for these activities.

Table 3: Antitumor Activity of Atisine-Type Diterpenoid
Alkaloids (IC₅₀ in µM)
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Comp
ound

A549
(Lung
)

Caco-
2
(Colo
rectal
)

H460
(Lung
)

Skov-
3
(Ovari
an)

MCF-
7
(Brea
st)

HL-60
(Leuk
emia)

SMM
C-
7721
(Hepa
toma)

SW-
480
(Colo
n)

Refer
ence

Honati

sine

(27)

- - - - 3.16 - - - [1]

Delph

atisine

C (25)

2.36 - - - - - - - [1]

Bruno

nianin

e B

(86)

>50 3.14 19.6 2.20 - - - - [1]

Bruno

nianin

e C

(87)

>50 2.41 28.3 6.88 - - - - [1]

Deriva

tive S1
- - - - - 2.243 - - [1]

Deriva

tive S2
- - - - - 3.377 - - [1]

Deriva

tive S9
- - - - - 4.524 - - [1]

Deriva

tive

S11

- - - - - 1.814 - - [1]

Table 4: Anti-inflammatory and Other Biological
Activities of Atisine-Type Diterpenoid Alkaloids
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Compound Activity Assay IC₅₀ (µM) Reference

Forrestline F (62)
Anti-

inflammatory

NO Production

Inhibition (LPS-

stimulated

RAW264.7)

9.57 [1]

Ajaconine (15)
Cholinesterase

Inhibition

Acetylcholinester

ase (AChE)
12.61 [1]

Ajaconine (15)
Cholinesterase

Inhibition

Butyrylcholineste

rase (BchE)
10.18 [1]

Heterophyllinine-

B (31)

Cholinesterase

Inhibition

Butyrylcholineste

rase (BchE)
40.63 [1]

Table 5: Antiparasitic Activity of Atisine-Type
Diterpenoid Alkaloids (IC₅₀ in µg/mL)

Compound Organism IC₅₀ (µg/mL) Reference

Atisinium chloride (21) T. cruzi epimastigotes 5.46 [1]

Azitine (61)
L. infantum

promastigotes
1.1 [1]

Isoazitine (76)
L. infantum

promastigotes
4.1 [1]

Table 6: Acute Toxicity of Atisine-Type Diterpenoid
Alkaloids

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://www.benchchem.com/product/b3415921?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://www.benchchem.com/product/b3415921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Organism Route LD₅₀ (mg/kg) Reference

Atisine (21) Mouse i.v. 9 [1]

Isoatisine (30) Mouse i.v. 8 [1]

Dihydroatisine

(3)
Mouse i.v. 38 [1]

Atidine (6) Mouse i.v. 58 [1]

Coryphidine (60) Mouse i.v. 20 [1]

Signaling Pathways and Molecular Mechanisms
The diverse biological activities of atisine and its analogs are underpinned by their modulation

of key cellular signaling pathways. This section details the known molecular mechanisms, with

a focus on anti-inflammatory and apoptotic pathways.

Anti-inflammatory Signaling Pathway
Certain atisine-type diterpenoid alkaloids, such as Forrestline F, have been shown to exert

their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1] In

LPS-stimulated macrophages, Forrestline F inhibits the production of nitric oxide (NO) and pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Mechanistically, it downregulates the

expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by

suppressing the phosphorylation of key signaling proteins, including p65 (a subunit of NF-κB)

and the MAPKs (p38, ERK, and JNK).[1]
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Caption: Simplified diagram of the anti-inflammatory action of an atisine-type alkaloid.
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Apoptosis Signaling Pathway
The antitumor activity of some atisine-type diterpenoid alkaloids is mediated through the

induction of apoptosis. For example, Brunonianine B has been shown to induce apoptosis in

Skov-3 ovarian cancer cells by modulating the Bax/Bcl-2/caspase-3 signaling pathway.[1] This

involves a reduction in the mitochondrial membrane potential, leading to the activation of the

caspase cascade. Specifically, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic

protein Bcl-2 is increased, which in turn activates caspase-3, a key executioner caspase,

ultimately leading to programmed cell death.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b3415921?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11261430/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atisine-type Alkaloid
(Brunonianine B)

Bcl-2 (Anti-apoptotic)

downregulates

Bax (Pro-apoptotic)

upregulates

Mitochondrial
Membrane Potential

maintains disrupts

Caspase-3 Activation

leads to

Apoptosis

executes

Click to download full resolution via product page

Caption: Simplified diagram of the pro-apoptotic action of an atisine-type alkaloid.

Biosynthetic Pathway
The biosynthesis of atisine-type diterpenoid alkaloids originates from the general isoprenoid

pathway.[1] Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate

(DMAPP) serve as the fundamental five-carbon building blocks.[1] Through the action of
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geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of

DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20

precursor for diterpenoids.[1] GGPP is then cyclized to form the atisane skeleton, which

undergoes amination, with L-serine being a likely nitrogen source, to yield the atisine-type

diterpenoid alkaloids.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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